molecular formula C18H19ClN2O2 B2359124 N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1788681-52-6

N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No. B2359124
CAS RN: 1788681-52-6
M. Wt: 330.81
InChI Key: HJUKNGNPUOVXQD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential as a therapeutic agent for various diseases, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has been conducted on the design and synthesis of quinazolinyl acetamides, including compounds structurally related to "N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide", for their analgesic and anti-inflammatory activities. A study found that certain synthesized compounds showed potent analgesic and anti-inflammatory activities, with one compound being moderately more potent compared to the reference standard diclofenac sodium, while showing only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Structural Aspects and Properties

Another study focused on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. It highlighted how certain compounds, upon treatment with mineral acids, form gels or crystalline solids and demonstrated variations in fluorescence emission when forming host-guest complexes, indicating potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Neuroprotective Effects

The therapeutic effect of a novel anilidoquinoline derivative in Japanese encephalitis was evaluated, showing significant antiviral and antiapoptotic effects in vitro, along with decreased viral load and increased survival in infected mice. This suggests potential applications in treating viral encephalitis (Ghosh et al., 2008).

Antitumor Activities

Several studies have synthesized and evaluated the antitumor activities of N-(2-chlorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide derivatives. Compounds were tested for their in vitro antiproliferative activities against a range of human cancer cell lines, showing promising results in specific cancer types and demonstrating the potential for developing new anticancer agents (Chen et al., 2013).

Synthesis and Characterization

The synthesis and characterization of novel derivatives containing quinoline linkage as potent antibacterial agents were explored, showing broad-spectrum antibacterial activity against tested microorganisms. This research indicates the chemical versatility and potential application of these compounds in developing new antibacterial agents (Bhoi et al., 2015).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-7-3-1-5-13(15)11-21-18(22)12-23-17-9-10-20-16-8-4-2-6-14(16)17/h1,3,5,7,9-10H,2,4,6,8,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUKNGNPUOVXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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